![molecular formula C15H19N3O2 B11107779 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone](/img/structure/B11107779.png)
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone
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Overview
Description
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-ETHOXYANILINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-ETHOXYANILINO)-1-ETHANONE typically involves the reaction of 3,5-dimethylpyrazole with 4-ethoxyaniline under specific conditions. The reaction may require a catalyst and a solvent to facilitate the process. Common solvents include ethanol or methanol, and catalysts may include acids or bases to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process would be optimized for yield and purity, with steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-ETHOXYANILINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-ETHOXYANILINO)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHOXYANILINO)-1-ETHANONE
- 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-CHLOROANILINO)-1-ETHANONE
Uniqueness
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-ETHOXYANILINO)-1-ETHANONE is unique due to its specific substitution pattern on the pyrazole and aniline rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-ethoxyanilino)ethanone |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-14-7-5-13(6-8-14)16-10-15(19)18-12(3)9-11(2)17-18/h5-9,16H,4,10H2,1-3H3 |
InChI Key |
QFNDOQYAKAGWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
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